Acide 5-méthylbenzofuran-3-carboxylique

Vue d'ensemble

Description

5-methyl-1-benzofuran-3-carboxylic acid is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of 5-methyl-1-benzofuran-3-carboxylic acid exhibit significant antimicrobial properties. A study synthesized several halogenated derivatives and evaluated their activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. Notably, compounds derived from this acid demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL for certain derivatives .

Antifungal Properties : The compound has shown promise as an antifungal agent. In particular, specific derivatives were effective against Candida strains, suggesting potential therapeutic applications in treating fungal infections . The findings indicate that structural modifications can enhance the bioactivity of the parent compound.

Agrochemical Applications

Fungicides : The antifungal properties of 5-methyl-1-benzofuran-3-carboxylic acid derivatives make them candidates for development as agricultural fungicides. The ability to inhibit fungal pathogens can be crucial in protecting crops from diseases that threaten yield and quality. Research has suggested that these compounds could be used in formulations designed to prevent fungal infections in plants, thereby improving agricultural productivity .

Material Science

Polymer Chemistry : The unique structure of 5-methyl-1-benzofuran-3-carboxylic acid allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have explored the use of this compound in creating copolymers that exhibit improved performance characteristics for applications in coatings and adhesives .

Case Studies

Mécanisme D'action

Target of Action

Benzofuran compounds, which 5-methylbenzofuran-3-carboxylic acid is a derivative of, have been found to interact with various biological targets

Mode of Action

It’s known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of 5-Methylbenzofuran-3-carboxylic acid with its targets needs to be investigated further.

Biochemical Pathways

Benzofuran derivatives have been found to influence various biochemical pathways

Pharmacokinetics

Benzofuran derivatives have been developed with improved bioavailability, allowing for more effective dosing

Result of Action

Benzofuran derivatives have been found to have various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of 5-Methylbenzofuran-3-carboxylic acid at the molecular and cellular level would require further investigation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often employ transition-metal catalysis to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzofuran derivatives, including 5-methyl-1-benzofuran-3-carboxylic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

5-methyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted benzofuran derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzofuran: The parent compound with a similar core structure.

2-methylbenzofuran: A derivative with a methyl group at the 2-position.

5-nitrobenzofuran: A derivative with a nitro group at the 5-position.

Uniqueness

5-methyl-1-benzofuran-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the benzofuran ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activities .

Activité Biologique

5-Methyl-1-benzofuran-3-carboxylic acid (CAS No. 6202-83-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in various therapeutic contexts.

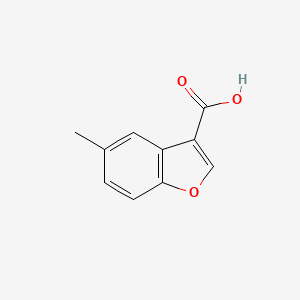

Chemical Structure and Properties

The molecular formula of 5-methyl-1-benzofuran-3-carboxylic acid is , with a molecular weight of 176.17 g/mol. Its structure features a benzofuran moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 6202-83-1 |

Synthesis

The synthesis of 5-methyl-1-benzofuran-3-carboxylic acid typically involves multi-step organic reactions, often starting from simpler benzofuran derivatives. Various methods have been reported, including the use of dimethyl sulfate for methylation reactions, which yield derivatives with enhanced biological properties .

Biological Activity

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study evaluated several benzofuran derivatives, including those related to 5-methyl-1-benzofuran-3-carboxylic acid, against various cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). The findings revealed that certain derivatives showed notable cytotoxic effects, with IC50 values indicating their potency against cancer cells .

Mechanism of Action

The mechanism underlying the anticancer activity of these compounds may involve apoptosis induction through caspase activation. For instance, compounds derived from benzofuran structures were shown to activate caspase 3/7 significantly in treated cancer cells, suggesting a pathway for programmed cell death . Additionally, some studies propose that these compounds may interact with genomic DNA, potentially leading to DNA intercalation and subsequent cytotoxic effects .

Antimicrobial Activity

In addition to anticancer properties, 5-methyl-1-benzofuran-3-carboxylic acid has been assessed for antimicrobial activity. Various derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 50 to 200 μg/mL against selected microbial strains .

Case Studies

- Anticancer Efficacy : A study on a series of benzofuran derivatives found that specific modifications increased their cytotoxicity against ovarian cancer cell lines (A2780). The study highlighted the importance of structural features in enhancing biological activity .

- Antimicrobial Testing : In another investigation, several benzofuran derivatives were tested against common pathogens. Compounds exhibited varying degrees of antimicrobial activity, with some showing significant inhibition against Candida species at MIC values as low as 100 μg/mL .

Propriétés

IUPAC Name |

5-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOSOLQWPWTEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93670-26-9 | |

| Record name | 5-methyl-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.